

LEB-03-145 experimental protocol for cell culture

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Compound of Interest

Compound Name: LEB-03-145

Cat. No.: B12402045

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Application Note: LEB-03-145

A Selective STAT3 Inhibitor for In Vitro Cancer Cell Proliferation Studies

Introduction

LEB-03-145 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in the pathogenesis of various human cancers. Constitutive activation of the STAT3 signaling pathway is frequently observed in tumor cells, where it promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. **LEB-03-145** is designed to abrogate STAT3-mediated gene transcription by preventing its phosphorylation and subsequent dimerization. This application note provides a detailed protocol for the in vitro characterization of **LEB-03-145** in human colorectal cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of **LEB-03-145** was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined following a 72-hour incubation period.

Cell Line	Cancer Type	IC50 (nM) of LEB-03-145
HCT116	Colorectal Carcinoma	85
HT-29	Colorectal Adenocarcinoma	120
A549	Lung Carcinoma	450
MCF-7	Breast Adenocarcinoma	> 1000

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing human colorectal cancer cell lines for use in experiments with **LEB-03-145**.

- Cell Lines: HCT116 (ATCC® CCL-247™) and HT-29 (ATCC® HTB-38™).
- Culture Medium: McCoy's 5A Medium Modified (for HCT116) or Dulbecco's Modified Eagle's Medium (for HT-29), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: When cells reach 80-90% confluency, they are passaged. The old medium is aspirated, and the cell monolayer is washed with Dulbecco's Phosphate-Buffered Saline (DPBS). Cells are detached using a 0.25% Trypsin-EDTA solution. The trypsin is neutralized with a complete growth medium, and the cells are centrifuged, resuspended in a fresh medium, and seeded into new flasks at a 1:4 to 1:8 ratio.

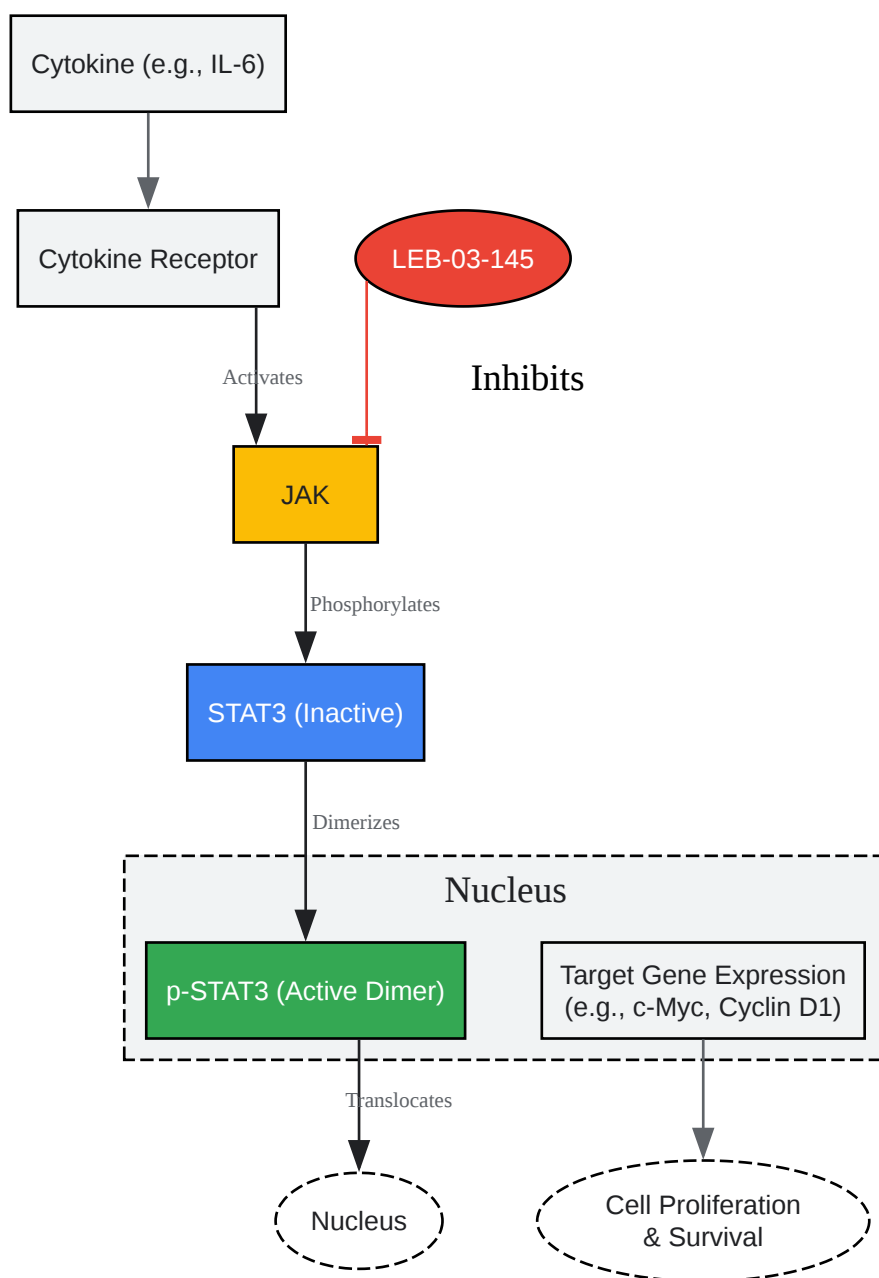
Cell Proliferation Assay (MTS Assay)

This protocol describes the determination of cell viability and proliferation in response to treatment with **LEB-03-145**.

- Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

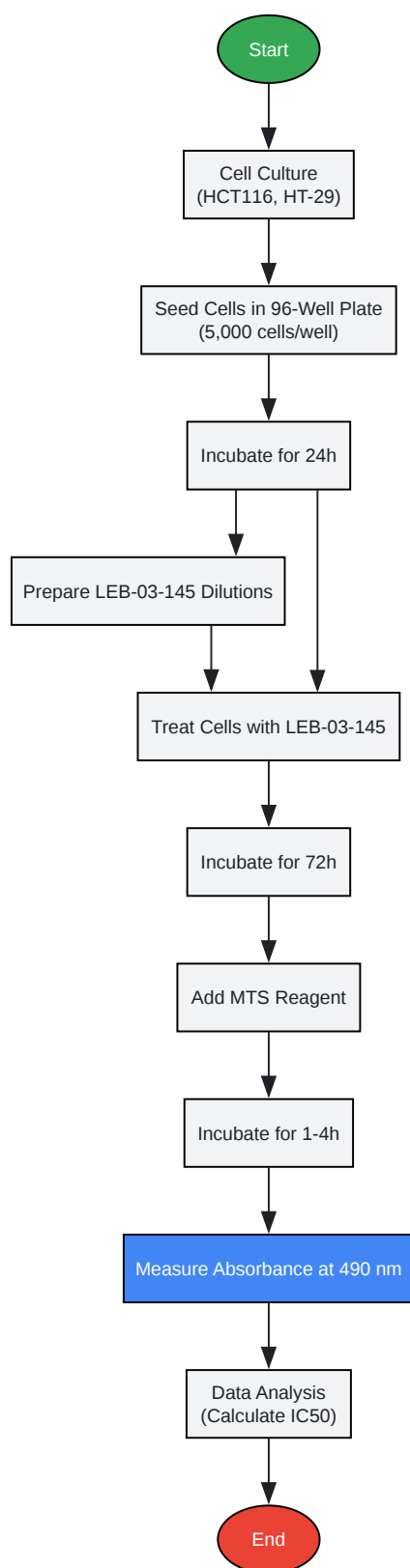
- **Compound Preparation:** A 10 mM stock solution of **LEB-03-145** is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then prepared in a complete culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
- **Cell Treatment:** The medium from the 96-well plates is aspirated, and 100 μ L of the medium containing various concentrations of **LEB-03-145** is added to the respective wells. A vehicle control (medium with 0.1% DMSO) is also included.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
- **MTS Reagent Addition:** Following incubation, 20 μ L of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well.
- **Final Incubation and Measurement:** The plates are incubated for an additional 1-4 hours. The absorbance at 490 nm is then measured using a microplate reader.
- **Data Analysis:** The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.

Visualizations



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Caption: Hypothetical signaling pathway of STAT3 and the inhibitory action of **LEB-03-145**.



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